molecular formula C14H14N4O5S B1679811 PSB 1115 CAS No. 152529-79-8

PSB 1115

Numéro de catalogue: B1679811
Numéro CAS: 152529-79-8
Poids moléculaire: 350.35 g/mol
Clé InChI: UYDRRQPGDSIMNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de PSB 1115 implique la préparation de l'acide 4-(2,3,6,7-tétrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzènesulfonique. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

PSB 1115 subit principalement les types de réactions suivants :

Réactifs et conditions courants

Principaux produits

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur adénosinique A2B. Ce récepteur est impliqué dans divers processus physiologiques, notamment l'inflammation et la perception de la douleur. En bloquant le récepteur A2B, this compound peut inhiber les effets pro-inflammatoires médiés par ce récepteur, réduisant ainsi l'inflammation et la douleur . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) et la modulation des voies de signalisation en aval .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Cancer Immunotherapy

Recent studies have highlighted the potential of PSB 1115 in cancer immunotherapy. The compound acts as an irreversible antagonist to the A2B receptor, facilitating long-lasting receptor blockade, which is crucial for enhancing immune responses against tumors. For instance, a study demonstrated that this compound could stabilize isolated A2B receptor proteins, enabling crystallization and structural determination, essential for drug design in cancer therapy .

1.2 Gastrointestinal Disorders

This compound has been investigated for its role in gastrointestinal diseases, specifically its ability to inhibit adenosine-induced fluid secretion in colonic tissues. In experiments with mice, this compound effectively suppressed elevated fluid secretion induced by adenosine, indicating its therapeutic potential for treating diarrhea-related conditions . The compound showed an IC50 value of 84.0 nM in inhibiting cAMP elevation in T84 cells, which are used as a model for intestinal epithelial cells .

Cardiovascular Research

2.1 Regulation of Vascular Tone

Research has indicated that this compound plays a significant role in cardiovascular responses by regulating vascular tone through its action on A2A and A2B receptors. Studies have shown that selective antagonism of these receptors can lead to regionally selective cardiovascular responses, suggesting that this compound could be utilized to manage conditions related to vascular dysfunction .

Biochemical Characterization

3.1 Binding Affinity and Selectivity

The binding characteristics of this compound have been extensively studied to determine its selectivity and potency compared to other antagonists. The following table summarizes the binding affinities of this compound and other related compounds:

CompoundBinding Affinity (nM)Selectivity
This compound>10,000High
PSB 603>10,000Moderate
MRS-1523>10,000Low
SCH 58261<100High

This data illustrates that while this compound has high selectivity for the A2B receptor, its binding affinity indicates it may not be as potent as other compounds under certain conditions .

Case Studies

4.1 Study on Adenosine Receptor Modulation

In a study examining the modulation of adenosine receptors using various antagonists, including this compound, it was found that the compound effectively blocked cAMP accumulation induced by adenosine agonists in cell lines expressing A2B receptors. This blockade was significant for understanding how to manipulate adenosine signaling pathways in therapeutic contexts .

4.2 In Vivo Studies on Fluid Secretion

Another case study focused on the effects of this compound on fluid secretion in animal models demonstrated that the compound could significantly reduce fluid accumulation in colonic loops following adenosine administration. This finding supports its potential use in treating gastrointestinal disorders characterized by excessive fluid secretion .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de PSB 1115

This compound est unique en raison de sa haute sélectivité pour le récepteur adénosinique A2B et de sa solubilité dans l'eau, ce qui le rend approprié pour diverses études in vivo et in vitro. Sa capacité à inhiber l'inhibition de la contraction induite par le TNBS des contractions de l'acétylcholine le distingue encore des autres composés similaires .

Activité Biologique

PSB-1115 is a selective antagonist of the adenosine A2B receptor (A2BAR), which plays a significant role in various physiological and pathological processes, including inflammation, cancer, and renal function. This article reviews the biological activity of PSB-1115, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PSB-1115 is characterized as a water-soluble compound with a sulfonate group that enhances its selectivity for the A2BAR. Its structure allows it to effectively inhibit adenosine-induced signaling pathways by binding to the receptor without activating it. The compound has shown moderate selectivity among adenosine receptor subtypes, particularly against A1, A2A, and A3 receptors.

Binding Affinity

The binding affinity of PSB-1115 has been evaluated in various studies. Its IC50 value, which indicates the concentration required to inhibit 50% of receptor activity, is reported to be approximately 865 nM . In comparative studies, PSB-1115 demonstrated less potency than some irreversible antagonists but still serves as a useful tool for studying A2BAR functions in vivo.

Pharmacological Characterization

Table 1: Comparative Binding Affinities of PSB-1115 and Related Compounds

CompoundReceptor TypeIC50 (nM)Selectivity Ratio (A2A/A2B)
PSB-1115A2BAR865 ± 41538-fold
PSB-603A2BAR10.6>94-fold
PSB-21500A2BAR (Irreversible)59.2 ± 20.1-

This table summarizes the binding affinities of PSB-1115 compared to other compounds targeting the A2BAR. Notably, while PSB-1115 is less potent than some derivatives like PSB-603, it retains significant selectivity against other adenosine receptor subtypes.

Biological Effects in Case Studies

  • Renal Function : In studies examining the role of adenosine receptors in renal physiology, PSB-1115 was shown to inhibit NECA-induced interleukin-6 expression and collagen secretion by fibroblasts, indicating its potential in modulating inflammatory responses in renal tissues .
  • Gastrointestinal Function : Research involving colonic fluid secretion demonstrated that PSB-1115 effectively blocked adenosine-stimulated fluid secretion in mice. This suggests that targeting the A2BAR could be beneficial in treating diarrhea-related conditions .
  • Cancer Therapy : The potential application of PSB-1115 in cancer therapy has been explored due to its ability to block A2BAR signaling pathways that promote tumor growth and metastasis. Its use as part of immunotherapy regimens is under investigation .

Propriétés

IUPAC Name

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRRQPGDSIMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415532
Record name PSB 1115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152529-79-8
Record name 4-(2,3,6,9-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152529-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSB 1115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSB 1115
Reactant of Route 2
PSB 1115
Reactant of Route 3
Reactant of Route 3
PSB 1115
Reactant of Route 4
Reactant of Route 4
PSB 1115
Reactant of Route 5
Reactant of Route 5
PSB 1115
Reactant of Route 6
Reactant of Route 6
PSB 1115

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.